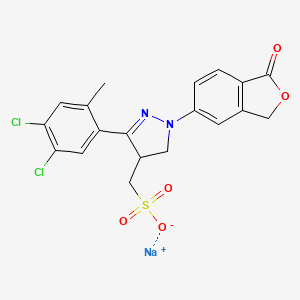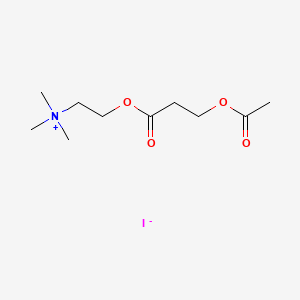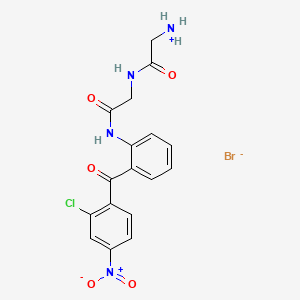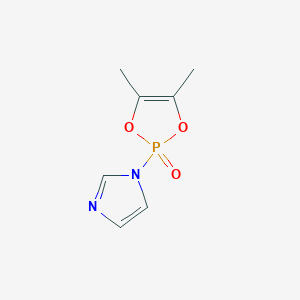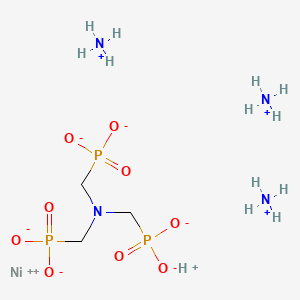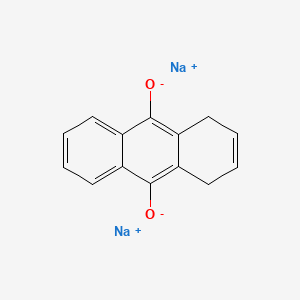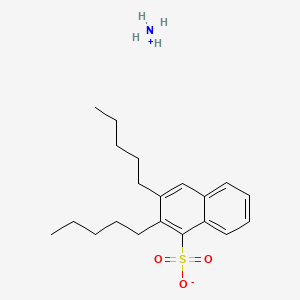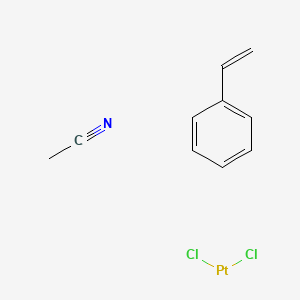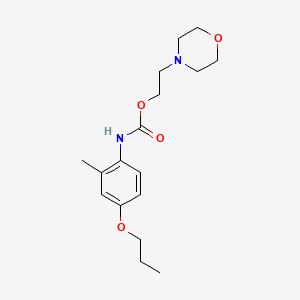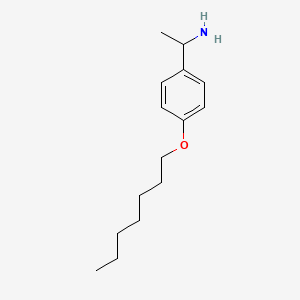![molecular formula C21H20N6O2S B13762558 Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]- CAS No. 55296-90-7](/img/structure/B13762558.png)
Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is a complex organic compound with the molecular formula C20H18N6O2S. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- typically involves the azo coupling reaction between 5-nitro-2-thiazolyl diazonium salt and a phenylpropylamine derivative. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor where the azo coupling reaction takes place. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry as a dye for synthetic fibers
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Blue 106: Similar in structure but used primarily as a dye for polyester and acetate fabrics.
Disperse Red 179: Another azo compound used in the textile industry for synthetic fibers.
Uniqueness
Propanenitrile, 3-[4-[(5-nitro-2-thiazolyl)azo]phenylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and dyeing properties. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
55296-90-7 |
|---|---|
Molekularformel |
C21H20N6O2S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
3-[4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(3-phenylpropyl)anilino]propanenitrile |
InChI |
InChI=1S/C21H20N6O2S/c22-13-5-15-26(14-4-8-17-6-2-1-3-7-17)19-11-9-18(10-12-19)24-25-21-23-16-20(30-21)27(28)29/h1-3,6-7,9-12,16H,4-5,8,14-15H2 |
InChI-Schlüssel |
FOQLIEMCOIMRME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



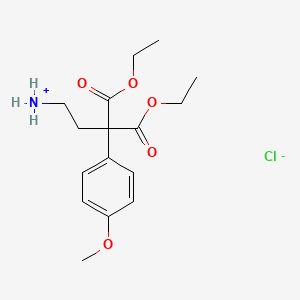
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/no-structure.png)
